2-Undecylpyrrol

Übersicht

Beschreibung

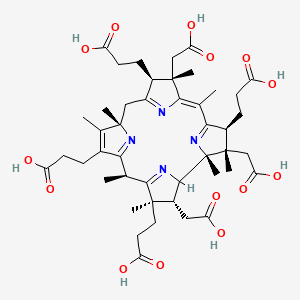

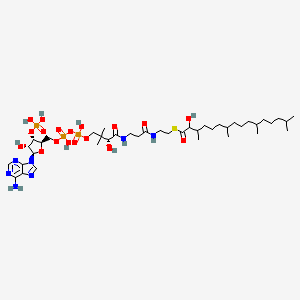

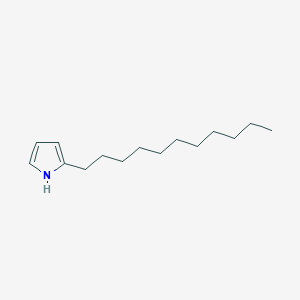

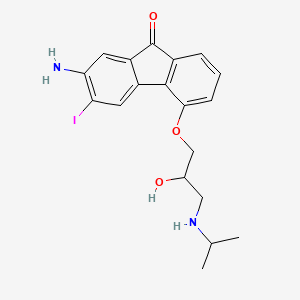

2-Undecylpyrrole is a natural product found in Streptomyces coelicolor and Streptomyces albidoflavus with data available.

Wissenschaftliche Forschungsanwendungen

Antikrebsanwendungen

2-Undecylpyrrol wurde wegen seines Potenzials in der Krebstherapie untersucht, da es in Prodigiosin-ähnlichen Verbindungen vorkommt. Diese Verbindungen zeigen zytotoxische Aktivitäten gegen Krebszellen, indem sie Apoptose induzieren und die Proliferation von Krebszellen hemmen . Die Fähigkeit von this compound-Derivaten, Krebszellmembranen zu stören und den Energiestoffwechsel zu beeinflussen, macht sie zu vielversprechenden Kandidaten für neuartige onkologische Therapeutika.

Antimalarielle Aktivität

Die antimalariellen Eigenschaften von this compound-Derivaten beruhen auf ihrer Interferenz mit dem Lebenszyklus des Malariaparasiten. Durch die Hemmung der Synthese essentieller Proteine innerhalb des Parasiten können diese Verbindungen die Lebensfähigkeit des Parasiten effektiv reduzieren und so einen potenziellen Weg für die Entwicklung neuer Antimalariamittel eröffnen .

Immunsuppressive Wirkungen

Im Bereich der Immunologie wurde this compound mit immunsuppressiver Aktivität in Verbindung gebracht. Dies ist besonders nützlich, um die Abstoßung von Organtransplantaten zu verhindern und Autoimmunerkrankungen zu behandeln. Die Fähigkeit der Verbindung, Immunantworten zu modulieren, ohne signifikante Toxizität zu verursachen, ist ein wichtiger Forschungsbereich .

Antibiotische Eigenschaften

Forschungen haben gezeigt, dass this compound Teil des Biosynthesewegs für Antibiotika wie Prodigiosine sein kann. Diese Antibiotika sind bekannt für ihre Breitbandaktivität gegen verschiedene bakterielle Krankheitserreger, was sie im Kampf gegen antibiotikaresistente Bakterien wertvoll macht .

Biosynthetische Verfahrenstechnik

Die metabolische Verfahrenstechnik von Mikroorganismen wie Streptomyces coelicolor wurde durchgeführt, um die Produktion von Sekundärmetaboliten zu verbessern, die this compound enthalten. Dieser Ansatz zielt darauf ab, die Ausbeute an wertvollen Verbindungen für pharmazeutische Anwendungen durch genetische Modifikationen zu erhöhen .

Chemische Synthese von roten Pigmenten

This compound ist an der Synthese von roten Pigmenten beteiligt, wie z. B. Prodigiosinen, die aufgrund ihrer leuchtenden Farbe und Stabilität potenzielle Anwendungen beim Färben von Textilien und bei der Entwicklung kolorimetrischer Sensoren haben .

Lebensmittelwissenschaften und -konservierung

Die antimikrobiellen Eigenschaften von this compound-Derivaten können bei der Konservierung von Lebensmitteln genutzt werden. Durch die Hemmung des Wachstums von Verderbniserregern können diese Verbindungen die Haltbarkeit von Lebensmitteln verlängern und ihre Sicherheit und Qualität erhalten .

Zukünftige Richtungen

The future directions for research on 2-Undecylpyrrole could involve further elucidation of its biosynthetic pathway and exploration of its potential biological activities. Given its role as a key intermediate in the biosynthesis of prodiginines, which have demonstrated various bioactivities, 2-Undecylpyrrole may also possess interesting biological properties that could be exploited for drug development .

Wirkmechanismus

Target of Action

2-Undecylpyrrole, also known as 2-undecyl-1H-pyrrole, is a key intermediate in the biosynthesis of prodiginines , a large family of microbial secondary metabolites with a core structure of tripyrrole rings . Prodiginines exhibit various biological activities, such as anti-cancer, anti-microbial, anti-algae, anti-parasitic, pesticides, and UV radiation resistance . The primary targets of 2-undecylpyrrole are therefore the cells affected by these activities, particularly cancer cells .

Mode of Action

The mode of action of 2-undecylpyrrole involves its interaction with the biosynthetic pathways of prodiginines . The redPQRKL genes in Streptomyces coelicolor are involved in the biosynthesis of 2-undecylpyrrole . RedL and RedK are proposed to generate 2-undecylpyrrole from dodecanoic acid or a derivative .

Biochemical Pathways

The biosynthesis of 2-undecylpyrrole is part of a bifurcated process involving the condensation of 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde (MBC) with a monopyrrole . The redPQRKL genes are involved in the biosynthesis of 2-undecylpyrrole . RedL and RedK are proposed to generate 2-undecylpyrrole from dodecanoic acid or a derivative . The RedH enzyme from Streptomyces coelicolor catalyzes the condensation of MBC and 2-undecylpyrrole to form the natural product undecylprodiginine .

Result of Action

The result of the action of 2-undecylpyrrole is the production of prodiginines, which exhibit various bioactivities . For example, prodiginines have shown preferred cytotoxicity to cancer cells rather than normal cells, indicating a good biological selectivity and safety .

Action Environment

The action of 2-undecylpyrrole, as part of the prodiginine biosynthesis, is influenced by the microbial environment in which it is produced . The prodiginines have a widespread distribution among many environmental microbes and diverse biosynthetic pathways, indicating important ecological roles and a great potential for new congeners .

Biochemische Analyse

Biochemical Properties

2-Undecylpyrrole plays a crucial role in biochemical reactions, particularly in the biosynthesis of prodiginine antibiotics. It interacts with several enzymes and proteins during its biosynthetic pathway. For instance, the enzymes RedL and RedK are involved in the generation of 2-undecylpyrrole from dodecanoic acid or its derivatives . Additionally, the enzyme RedH catalyzes the condensation of 2-undecylpyrrole with 4-methoxy-2,2’-bipyrrole-5-carboxaldehyde to form undecylprodiginine . These interactions are essential for the production of bioactive compounds with potential therapeutic applications.

Cellular Effects

2-Undecylpyrrole influences various cellular processes, particularly in bacterial cells. It is an intermediate in the production of prodiginines, which have been shown to exhibit anticancer, antimalarial, and immunosuppressive activities . The presence of 2-undecylpyrrole in the biosynthetic pathway affects cell signaling pathways, gene expression, and cellular metabolism, leading to the production of these bioactive compounds. The compound’s role in these processes highlights its importance in the overall metabolic network of the producing organisms.

Molecular Mechanism

The molecular mechanism of 2-Undecylpyrrole involves its participation in enzyme-catalyzed reactions. The compound binds to specific enzymes, such as RedL and RedK, which facilitate its conversion from precursor molecules . Additionally, 2-Undecylpyrrole interacts with RedH, which catalyzes its condensation with other pyrrole derivatives to form complex prodiginine structures . These interactions are critical for the biosynthesis of bioactive compounds, and any disruption in these processes can affect the overall production of prodiginines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Undecylpyrrole can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the presence of 2-Undecylpyrrole influences the production of prodiginines and other secondary metabolites. These temporal effects are important for understanding the compound’s behavior in different experimental settings.

Dosage Effects in Animal Models

The effects of 2-Undecylpyrrole vary with different dosages in animal models. At lower doses, the compound has been shown to promote the production of prodiginines without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including disruptions in cellular metabolism and potential cytotoxicity . These dosage-dependent effects are crucial for determining the safe and effective use of 2-Undecylpyrrole in various applications.

Metabolic Pathways

2-Undecylpyrrole is involved in the metabolic pathways leading to the production of prodiginines. It interacts with enzymes such as RedL, RedK, and RedH, which facilitate its conversion and incorporation into complex pyrrole structures . These metabolic pathways are essential for the biosynthesis of bioactive compounds with potential therapeutic applications. The compound’s role in these pathways highlights its importance in the overall metabolic network of the producing organisms.

Transport and Distribution

Within cells and tissues, 2-Undecylpyrrole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, where it participates in biosynthetic reactions . The transport and distribution of 2-Undecylpyrrole are critical for its function and effectiveness in producing bioactive compounds.

Subcellular Localization

The subcellular localization of 2-Undecylpyrrole is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with enzymes and other biomolecules involved in its biosynthetic pathway . The localization of 2-Undecylpyrrole within cells is essential for its activity and function in producing bioactive compounds.

Eigenschaften

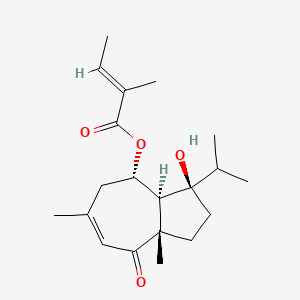

IUPAC Name |

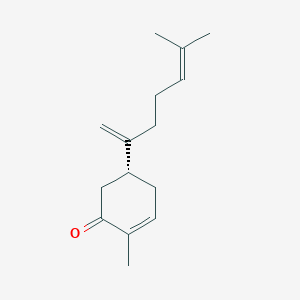

2-undecyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZHBNXWXKXCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451316 | |

| Record name | 2-Undecylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61930-40-3 | |

| Record name | 2-Undecylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Undecylpyrrole in the biosynthesis of prodiginines?

A1: 2-Undecylpyrrole is a key intermediate in the biosynthesis of prodiginines, a family of red-pigmented antibiotics. It acts as a building block and is condensed with 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) in a reaction catalyzed by the enzyme RedH. This condensation yields undecylprodiginine. [, , ]

Q2: How does the enzyme RedG utilize 2-Undecylpyrrole in the biosynthesis of streptorubin B?

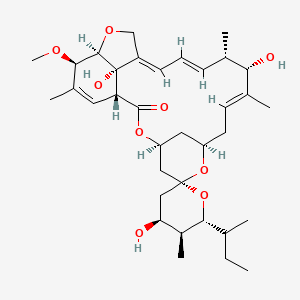

A2: RedG, a Rieske oxygenase-like enzyme, catalyzes the oxidative carbocyclization of undecylprodiginine, a product formed from the condensation of 2-Undecylpyrrole and MBC. This reaction leads to the formation of streptorubin B, a carbocyclic derivative of prodiginine. [, , ]

Q3: Can modifications to the structure of 2-Undecylpyrrole be tolerated by the enzymes involved in prodiginine biosynthesis?

A3: Studies have shown that RedH and RedG, the enzymes involved in prodiginine biosynthesis, exhibit some degree of substrate tolerance. Analogues of 2-Undecylpyrrole, with modifications such as variations in alkyl chain length, introduction of heteroatoms (like oxygen), and deuterium labeling, have been successfully incorporated into prodiginine analogues. [, , ]

Q4: What is the stereochemical outcome of the RedG-catalyzed reaction involving 2-Undecylpyrrole?

A4: Research using stereospecifically deuterium-labeled 2-Undecylpyrrole has revealed that the RedG-catalyzed oxidative carbocyclization proceeds with inversion of configuration at the C-7' position of 2-Undecylpyrrole. This finding contrasts with other nonheme iron-dependent oxygenase-like enzymes that typically exhibit retention of configuration. [, ]

Q5: What are the potential applications of understanding the biosynthetic pathway involving 2-Undecylpyrrole?

A6: A deeper understanding of this pathway, including the enzymes involved and their substrate specificity, can pave the way for producing novel prodiginine analogues with potentially improved pharmacological properties. This could involve manipulating the biosynthetic pathway through genetic engineering or employing chemoenzymatic approaches. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)

![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)